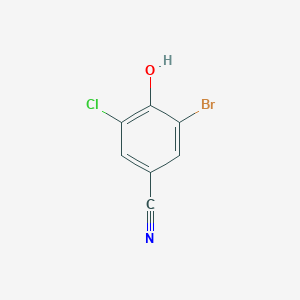

3-Bromo-5-chloro-4-hydroxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMVTCUIXLNMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561649 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-86-7 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloro 4 Hydroxybenzonitrile

Regioselective Halogenation Strategies

Regioselective halogenation is a cornerstone of synthesizing polysubstituted aromatic compounds. The directing effects of existing substituents on the aromatic ring are harnessed to introduce halogen atoms at specific positions. For 3-Bromo-5-chloro-4-hydroxybenzonitrile, the powerful activating and ortho-, para-directing nature of the hydroxyl group is the dominant factor in electrophilic aromatic substitution.

A direct and efficient route to the target molecule involves the regioselective bromination of the precursor, 3-chloro-4-hydroxybenzonitrile. In this precursor, the positions ortho to the strongly activating hydroxyl group are at C3 and C5. With the C3 position already occupied by a chlorine atom, electrophilic attack by a bromine cation (Br+) is directed almost exclusively to the C5 position.

Various brominating agents can be employed for this transformation. A common laboratory method involves the use of elemental bromine (Br₂) in a suitable solvent. For instance, a procedure analogous to the bromination of 4-hydroxybenzonitrile (B152051) can be applied, where bromine is added to a solution of the substrate in a solvent mixture like dichloromethane (B109758) and N,N-dimethylformamide (DMF). researchgate.net The reaction typically proceeds at a controlled temperature to minimize side reactions. researchgate.net

Alternative and often more environmentally friendly or safer bromination systems have been developed. These include using a combination of sodium bromide (NaBr) or potassium bromide (KBr) with an oxidizing agent like sodium hypochlorite (B82951) or hydrogen peroxide. google.comgoogle.com Another approach involves the in-situ generation of bromine from a mixture of a bromide and a bromate (B103136) salt in the presence of a strong acid, such as sulfuric acid. google.com These methods avoid the handling of hazardous liquid bromine. google.com

Table 1: Comparison of Bromination Methods for Phenolic Benzonitriles

| Brominating Agent | Solvent(s) | Conditions | Yield | Reference |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ / DMF | Below 10°C | 88.2% (for 4-hydroxybenzonitrile) | researchgate.net |

| Liquid Br₂ | Acetic Acid | Not specified | 60% (for 4-hydroxybenzonitrile) | google.com |

| NaBr / NaClO / HCl | Dichloromethane / Water | 20-25°C | ~91% (for 4-fluorobenzaldehyde) | google.com |

Photochemical reactions offer unique pathways for the formation of carbon-halogen bonds. The photoincorporation of halides can proceed via radical mechanisms, providing reactivity patterns that are different from traditional electrophilic or nucleophilic substitutions. While direct photoincorporation of both bromide and chloride onto a 4-hydroxybenzonitrile scaffold is not widely documented, studies on related systems illustrate the principle.

Research has shown that polychlorobenzenes, when irradiated with UV light (e.g., at 300 nm) in the presence of other aromatic compounds like benzoic acid or benzaldehyde, can generate polychlorophenyl radicals. justobjects.nl These highly reactive intermediates can then add to other molecules, effectively incorporating a halogenated phenyl group. justobjects.nl This suggests the possibility of generating halide radicals photochemically which could then react with a suitable benzonitrile (B105546) precursor.

Furthermore, direct photochemical synthesis is a powerful tool for creating complex molecular architectures. nih.gov For instance, high-power UVA light has been used to trigger the rapid conversion of substrates into complex polycyclic systems. nih.gov Vapor phase halogenation at high temperatures (400-850°C) is another method to produce halogenated benzonitriles, although it is less selective and operates via a different mechanism than photoincorporation. google.com The development of a specific photoincorporation method for this compound would require dedicated investigation into suitable photosensitizers, halogen sources, and reaction conditions.

Functional Group Interconversions for Nitrile Moieties

An alternative synthetic strategy is to construct the halogenated phenolic ring first and then introduce the nitrile functionality in a later step. This approach is valuable if the precursor aniline (B41778) or aldehyde is more accessible than the corresponding nitrile.

One of the most classic methods for introducing a nitrile group is the Sandmeyer reaction. This involves the diazotization of an aniline (an amino group, -NH₂) with a nitrite (B80452) source (like sodium nitrite and acid) to form a transient diazonium salt (-N₂⁺). Subsequent treatment with a copper(I) cyanide salt replaces the diazonium group with a cyano group (-CN). acs.org To synthesize this compound via this route, one would start with 3-bromo-5-chloro-4-hydroxyaniline.

Another prominent method is the conversion of a benzaldehyde. The aldehyde group (-CHO) can be converted into a nitrile through a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime (-CH=NOH). In the second step, the aldoxime is dehydrated using various reagents, such as acetic anhydride (B1165640), thionyl chloride, or specialized catalysts, to yield the nitrile. The precursor for this route would be 3-bromo-5-chloro-4-hydroxybenzaldehyde (B1274906). biosynth.comsigmaaldrich.com

Multi-step Convergent Synthesis Approaches

This pathway utilizes 3-bromo-5-chloro-4-hydroxybenzaldehyde as a key intermediate. biosynth.comsigmaaldrich.comchemchart.com The synthesis of this specific aldehyde can be achieved through the regioselective halogenation of a simpler starting material. For example, one could start with 4-hydroxybenzaldehyde (B117250) and perform a sequential chlorination and bromination, or vice-versa. The hydroxyl group's strong activating nature would direct the halogens to the 3 and 5 positions. A related oxybromination of 4-hydroxybenzaldehyde using bromine and hydrogen peroxide is known to produce 3-bromo-4-hydroxybenzaldehyde. rsc.org A similar strategy, potentially using a chlorinating agent like sulfuryl chloride followed by a brominating agent, could yield the desired dichloro-bromo-aldehyde.

Once 3-bromo-5-chloro-4-hydroxybenzaldehyde is obtained, its conversion to the target nitrile is performed as described in section 2.2, typically via the dehydration of the corresponding aldoxime.

Table 2: Synthesis Pathway via Benzaldehyde Intermediate

| Step | Reaction | Starting Material | Key Reagent(s) | Intermediate / Product | Reference |

|---|---|---|---|---|---|

| 1 | Halogenation | 4-hydroxybenzaldehyde | Chlorinating & Brominating Agents | 3-Bromo-5-chloro-4-hydroxybenzaldehyde | rsc.org (analogy) |

| 2 | Oxime Formation | 3-Bromo-5-chloro-4-hydroxybenzaldehyde | Hydroxylamine (NH₂OH) | 3-Bromo-5-chloro-4-hydroxybenzaldehyde oxime | (Standard Method) |

Syntheses can also commence from substituted phenols that are elaborated through several steps. For example, a synthesis could begin with a commercially available 3-bromo-5-chlorophenol. google.com However, introducing the hydroxyl group at the C4 position and the nitrile group at C1 would require multiple, potentially low-yielding, steps.

A more practical approach starts with a phenol (B47542) that already contains the C4-hydroxyl group. The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile illustrates a relevant multi-step sequence involving a substituted phenol. researchgate.net This synthesis involves bromination, followed by etherification (oxyalkylation) and subsequent conversion of the nitrile. researchgate.net

For the target molecule, a logical sequence could start with 3-chlorophenol. This could be formylated to introduce a -CHO group, followed by nitration or another method to install a group at the 4-position that can be converted to a hydroxyl group. Subsequent bromination and conversion of the formyl group to a nitrile would complete the synthesis. Alternatively, modern cross-coupling reactions could be employed. A substituted phenol could be converted to an aryl triflate, which can then undergo a palladium-catalyzed cyanation reaction to introduce the nitrile group. Demethylation of a methoxy (B1213986) group is also a common strategy to unmask a free phenol late in a synthesis. chemicalbook.com

Catalytic Approaches in Halogenated Benzonitrile Synthesis

The synthesis of polysubstituted benzonitriles, including this compound, often relies on catalytic methods to achieve high selectivity and yield. Catalysts are crucial for facilitating key transformations, such as halogenation and cyanation, on the aromatic ring.

One significant catalytic approach involves the direct halogenation of a hydroxybenzonitrile precursor. For instance, in the synthesis of the related compound 3-bromo-4-hydroxybenzonitrile (B56826), a catalytic amount of iodine has been used to facilitate the bromination of 4-hydroxybenzonitrile. researchgate.net In this method, bromine is added dropwise to a mixture containing 4-hydroxybenzonitrile, with iodine acting as a catalyst to activate the bromine and direct the regioselective substitution at the position ortho to the hydroxyl group. researchgate.net

Another critical catalytic step in the synthesis of many aromatic nitriles is the cyanation of an aryl halide. Copper(I) cyanide (CuCN) is a widely used reagent and catalyst for this transformation, known as the Rosenmund-von Braun reaction. The synthesis of 3-fluoro-4-hydroxybenzonitrile (B1304121) from 4-bromo-2-fluorophenol (B1271925) exemplifies this approach, where CuCN facilitates the displacement of a bromine atom with a nitrile group at high temperatures. This method is a cornerstone for introducing the nitrile functional group onto a pre-halogenated aromatic ring.

Modern advancements have also focused on developing more efficient and environmentally benign catalytic systems. Heterogeneous catalysts, such as transition metal oxides supported on materials like zeolites, are being explored for the ammoxidation of substituted toluenes to produce the corresponding benzonitriles. medcraveonline.com These catalysts offer advantages in terms of separation and reusability. medcraveonline.com Furthermore, ionic liquids have been shown to act as both solvents and catalysts in the synthesis of benzonitriles, promoting reactions like the conversion of aldehydes to nitriles under greener conditions. rsc.org While not yet specifically documented for this compound, these catalytic strategies represent the forefront of research in halogenated benzonitrile synthesis.

The following table summarizes catalytic conditions used in the synthesis of related halogenated hydroxybenzonitriles.

Table 1: Catalytic Conditions for Synthesis of Halogenated Hydroxybenzonitriles

| Target Compound | Precursor | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzonitrile | 4-Hydroxybenzonitrile | Iodine / Bromine | Dichloromethane / DMF | <10°C | 88.2% | researchgate.net |

Optimization of Reaction Conditions and Solvent Systems in Synthesis

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions, including solvent systems, temperature, and reagent stoichiometry. The choice of solvent is particularly critical as it can significantly influence reactant solubility, reaction rate, and even the final product distribution. rsc.orgresearchgate.net

In the synthesis of halogenated benzonitriles, a variety of solvents are employed, chosen based on the specific reaction step. For the bromination of 4-hydroxybenzonitrile, a mixture of dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF) is used. researchgate.net DMF helps to solubilize the starting phenol, while the less polar dichloromethane facilitates the reaction and work-up. researchgate.net In the subsequent etherification of the hydroxyl group, a common step in multi-step syntheses, acetone (B3395972) is often used as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction. researchgate.net For high-temperature cyanation reactions, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are preferred due to their high boiling points and ability to dissolve inorganic cyanating agents like CuCN.

Temperature is another key parameter that requires precise control. The initial bromination step is often conducted at low temperatures (below 10°C) to control the exothermic reaction and prevent the formation of polybrominated byproducts. researchgate.net In contrast, cyanation reactions using CuCN typically require significantly elevated temperatures, often around 150°C, to drive the reaction to completion. Similarly, demethylation of a methoxy group to yield the final hydroxyl group, as seen in the synthesis of 3-chloro-5-hydroxybenzonitrile, can require heating up to 170°C in a high-boiling solvent like 2,4,6-collidine. chemicalbook.com

Optimization also involves the selection and molar ratio of reagents. For example, in the synthesis of 3-bromo-4-isobutoxy benzonitrile from 3-bromo-4-hydroxybenzonitrile, a phase-transfer catalyst like PEG-400 and a catalyst like potassium iodide are added to accelerate the etherification reaction. researchgate.net The use of a base, such as potassium carbonate, is essential for deprotonating the phenol to its more nucleophilic phenoxide form. researchgate.net The molar ratios of these reagents are carefully adjusted to maximize yield and minimize reaction time. researchgate.net

The impact of reaction parameters on the synthesis of related benzonitriles is detailed in the table below.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Reaction Step | Precursor | Reagents | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|---|

| Bromination | 4-Hydroxybenzonitrile | Bromine, Iodine | CH₂Cl₂ / DMF | <10°C | 10 h | researchgate.net |

| Cyanation | 4-Bromo-2-fluorophenol | CuCN | NMP | 150°C | 5 h | |

| Etherification | 3-Bromo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane, K₂CO₃, KI, PEG-400 | Acetone | Reflux | 8 h | researchgate.net |

Advanced Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 3-bromo-5-chloro-4-hydroxybenzonitrile, the FTIR spectrum is expected to be characterized by distinct bands corresponding to the nitrile, hydroxyl, and halogen-substituted benzene (B151609) ring moieties.

Analysis of Nitrile (C≡N) Stretching Frequencies

The nitrile (C≡N) group typically exhibits a sharp and intense absorption band in the infrared spectrum. For aromatic nitriles, this stretching vibration is generally observed in the range of 2240–2220 cm⁻¹. bldpharm.com The exact position of this band is sensitive to the electronic effects of the other substituents on the benzene ring. In the case of this compound, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating hydroxyl group influences the nitrile stretching frequency. The electron-withdrawing groups tend to increase the frequency, while the electron-donating group can lower it through resonance. This interplay of electronic effects would likely place the C≡N stretching frequency for this compound within the typical range for aromatic nitriles. For comparison, the C≡N stretch in related compounds like 4-hydroxybenzonitrile (B152051) is observed around 2234 cm⁻¹. modgraph.co.uk

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Sharp, Intense |

Hydroxyl Group Vibrations and Intramolecular/Intermolecular Hydrogen Bonding Interactions

The hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of hydrogen bonding. The broadness of this peak is a result of the various hydrogen-bonded states present in the sample. In the solid state, this compound is expected to exhibit strong intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the nitrogen atom of the nitrile group or the oxygen of the hydroxyl group of a neighboring molecule. This is a common feature in hydroxybenzonitrile derivatives. For instance, in 5-bromo-2-hydroxybenzonitrile, molecules are linked into a one-dimensional chain through hydrogen bonds between the phenol (B47542) hydrogen and the nitrile nitrogen. nist.gov

Intramolecular hydrogen bonding is less likely in this compound due to the para position of the hydroxyl group relative to the nitrile group. The presence of strong intermolecular hydrogen bonding significantly lowers the O-H stretching frequency. In a non-hydrogen-bonding environment (e.g., a very dilute solution in a non-polar solvent), a sharper peak would be expected closer to 3600 cm⁻¹.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| O-H Stretch (Intermolecular H-bonding) | 3400 - 3200 | Broad, Strong |

| O-H In-plane Bend | ~1410 | Moderate |

| C-O Stretch | 1300 - 1200 | Strong |

Halogen-Sensitive Vibrational Modes

The vibrations involving the carbon-halogen bonds (C-Br and C-Cl) are typically found in the lower frequency region of the infrared spectrum. The C-Cl stretching vibration in chloro-substituted benzene derivatives generally appears in the 800-600 cm⁻¹ range. modgraph.co.uk The C-Br stretching vibration is found at even lower frequencies, typically between 600 and 500 cm⁻¹. These bands are often of moderate to strong intensity. The precise positions of these halogen-sensitive modes can be influenced by the presence of other substituents on the aromatic ring. In a study of 3-chloro-4-fluorobenzonitrile, the C-Cl stretching vibration was assigned to bands in this region. acs.org For this compound, distinct bands for both C-Cl and C-Br stretching would be anticipated.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. acs.org The symmetric breathing mode of the benzene ring, which involves the radial expansion and contraction of the ring, typically gives a strong Raman signal. In substituted benzenes, this is often observed in the 1000-1100 cm⁻¹ region.

Due to the relatively free rotation around the C-O single bond, conformational isomers could exist. However, in the solid state, the crystal packing forces will likely lock the molecule into a single conformation. Raman spectroscopy can be a sensitive tool for studying these conformational differences, as the vibrational frequencies of certain modes can shift depending on the molecular conformation. A detailed conformational analysis would typically involve comparing experimental Raman spectra with theoretical calculations for different possible conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the hydroxyl proton and the two aromatic protons.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the -OH signal is expected to appear as a broad singlet at a downfield position, potentially in the range of 9-11 ppm.

Aromatic Protons (Ar-H): There are two chemically non-equivalent protons on the aromatic ring at positions 2 and 6. Due to the symmetrical substitution pattern at positions 3 and 5, these two protons will appear as a single signal. This is because they are chemically equivalent. This signal would be a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this singlet will be influenced by the electronic effects of the substituents. The hydroxyl group is strongly electron-donating, while the bromine and chlorine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The nitrile group is strongly electron-withdrawing. The net effect would likely place the aromatic proton signal in the downfield region, typical for aromatic protons, likely between 7.0 and 8.0 ppm. For comparison, the aromatic protons in 3-bromo-4-hydroxybenzonitrile (B56826) appear at distinct chemical shifts due to the lack of symmetry. bldpharm.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-2, H-6) | 7.0 - 8.0 | Singlet | 2H |

| Hydroxyl H (-OH) | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment and Molecular Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment.

As of this writing, a peer-reviewed, experimentally determined ¹³C NMR spectrum for this compound has not been published in scientific literature. However, the chemical shifts can be predicted based on the principles of substituent effects on a benzene ring. The electron-withdrawing nature of the nitrile (-CN), bromine (-Br), and chlorine (-Cl) atoms, and the electron-donating effect of the hydroxyl (-OH) group, all influence the chemical shifts of the aromatic carbons.

The expected chemical shifts for the carbon atoms in this compound are detailed in the table below. For comparison, the experimentally determined chemical shifts for the related compound, 3-Bromo-4-hydroxybenzonitrile, are also provided. chemicalbook.com The numbering of the carbon atoms corresponds to standard IUPAC nomenclature.

Table 1: Predicted and Comparative ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 3-Bromo-4-hydroxybenzonitrile chemicalbook.com |

|---|---|---|

| C1 (-CN) | ~105-110 | Not applicable (no substituent) |

| C2 | ~135-140 | Not applicable (no substituent) |

| C3 (-Br) | ~110-115 | ~112 |

| C4 (-OH) | ~150-155 | ~158 |

| C5 (-Cl) | ~120-125 | ~118 (for C5-H) |

| C6 | ~133-138 | ~135 |

Note: Predicted values are estimates based on additive substituent effects and may differ from experimental values.

The analysis of the ¹³C NMR spectrum would allow for the unambiguous elucidation of the molecular framework. The carbon attached to the hydroxyl group (C4) is expected to be the most deshielded (highest chemical shift) due to the oxygen's electronegativity. Conversely, the carbon bearing the nitrile group (C1) and the halogenated carbons (C3 and C5) would also exhibit distinct shifts influenced by the electronegativity and anisotropic effects of the substituents.

X-ray Diffraction Crystallography for Solid-State Structure and Packing

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the literature. Therefore, the following sections describe the information that would be obtained from such an analysis.

A single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This experimental data would allow for the validation of the planarity of the benzene ring and reveal any minor distortions caused by the steric strain of the bulky bromine and chlorine substituents adjacent to the hydroxyl group.

Based on computational models, the molecule is expected to be largely planar. The bond lengths between the ring carbons and the substituents (C-Br, C-Cl, C-O, and C-C≡N) would reflect the hybridization and electronic nature of the atoms involved. For instance, the C4-O bond would exhibit partial double-bond character due to resonance with the aromatic ring.

Table 2: Predicted Molecular Geometry Parameters

| Parameter | Expected Value | Information Gained |

|---|---|---|

| C-Br Bond Length | ~1.88 - 1.92 Å | Confirms covalent bond and reflects interaction with the aromatic system. |

| C-Cl Bond Length | ~1.72 - 1.76 Å | Shorter than C-Br due to chlorine's smaller atomic radius. |

| C-O Bond Length | ~1.35 - 1.39 Å | Shorter than a typical C-O single bond, indicating resonance. |

| C-C≡N Bond Length | ~1.43 - 1.47 Å (C-C), ~1.14 - 1.16 Å (C≡N) | Confirms the structure of the nitrile group. |

Note: These are generalized estimates. Precise values can only be determined experimentally via X-ray diffraction.

The solid-state packing of this compound would be dictated by a combination of intermolecular forces. The analysis of the crystal structure would reveal how these interactions guide the self-assembly of the molecules into a stable, repeating lattice. The key expected interactions are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom of the nitrile (-CN) group is a potent hydrogen bond acceptor. It is highly probable that strong O-H···N hydrogen bonds would be a primary and repeating motif, linking molecules into chains or dimeric structures.

π-π Stacking: The electron-rich aromatic rings could stack upon one another, contributing to the stability of the crystal lattice through π-π interactions.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point and solubility. As no crystallographic studies have been performed on this compound, no polymorphs have been identified. A systematic crystallization screening under various conditions (e.g., different solvents, temperatures) would be necessary to investigate the potential for polymorphism.

Pseudocrystallographic symmetry refers to cases where a crystal structure appears to have a higher symmetry than it actually does, often due to the arrangement of molecules in a specific layer or motif. No such studies have been conducted for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreactivity Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. No experimental UV-Vis spectrum for this compound has been published.

A UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions within the substituted benzene ring. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) would be influenced by the substituents.

The hydroxyl (-OH) group acts as an auxochrome, typically causing a bathochromic (red) shift to a longer wavelength and increasing the absorption intensity.

The nitrile (-CN), bromo (-Br), and chloro (-Cl) groups would also modulate the electronic structure of the chromophore, further influencing the position and shape of the absorption bands.

The photoreactivity of halogenated phenols can involve processes such as photo-induced dehalogenation or the formation of phenoxyl radicals. nih.gov Studies on the photoreactivity of this compound would require irradiation of the compound at its λ_max and analysis of the resulting products, but no such investigations have been reported.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 3 Bromo 5 Chloro 4 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 3-Bromo-5-chloro-4-hydroxybenzonitrile.

Geometry Optimization and Prediction of Bond Lengths and Angles

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | C-C-Br | 119.5 |

| C-Cl | 1.74 | C-C-Cl | 120.5 |

| C-O | 1.36 | C-C-O | 121.0 |

| O-H | 0.96 | C-O-H | 109.0 |

| C-CN | 1.45 | C-C-CN | 178.0 |

| C≡N | 1.15 |

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net Each vibrational mode corresponds to a specific molecular motion, and its frequency is determined by the masses of the atoms and the stiffness of the bonds. For this compound, characteristic vibrational frequencies would include the C≡N stretch of the nitrile group, the O-H stretch of the hydroxyl group, and various stretching and bending modes of the aromatic ring and its carbon-halogen bonds. researchgate.netresearchgate.net Theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net Studies on similar halogenated benzonitriles have shown excellent agreement between scaled DFT-calculated frequencies and experimental observations. researchgate.net

Table 2: Predicted and Experimental Vibrational Frequencies for a Halogenated Benzonitrile (B105546) (Note: This table is illustrative, drawing on data from analogous compounds like 3-chloro-4-fluoro benzonitrile.) researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3550 | ~3500 |

| C≡N stretch | 2240 | ~2235 |

| C-C stretch (aromatic) | 1580 | ~1575 |

| C-Br stretch | 670 | ~665 |

| C-Cl stretch | 750 | ~745 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be distributed over the nitrile group and the carbon atoms of the ring.

Ab Initio Methods in Quantum Chemical Investigations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. nih.gov Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Configuration Interaction) can provide highly accurate results, though often at a greater computational expense than DFT. researchgate.netprensipjournals.com For molecules like this compound, ab initio calculations, particularly at the HF level, can be used to complement DFT studies, for instance, in the calculation of molecular orbitals and vibrational frequencies. researchgate.net Comparing the results from both DFT and ab initio methods can provide a more robust understanding of the molecule's properties.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. MD simulations can reveal the conformational landscape of flexible molecules and provide detailed information about intermolecular interactions in condensed phases (liquids or solids). For this compound, MD simulations could be used to study how the molecule interacts with solvents or biological macromolecules. These simulations could also shed light on the formation of hydrogen bonds involving the hydroxyl and nitrile groups and halogen bonds involving the bromine and chlorine atoms, which are crucial for understanding its crystal packing and binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For a compound like this compound, which is a derivative of herbicidal compounds, QSAR studies could be employed to understand the structural features that are most important for its biological activity. Descriptors used in such models often include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO-LUMO energies), and hydrophobic parameters (e.g., logP), many of which can be calculated using the computational methods described above.

Correlation of Structural Descriptors with Molecular Activity and Reactivity

Structural descriptors are numerical values that characterize a molecule's chemical information, translated from its symbolic representation. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which seek to correlate a molecule's structure with its biological activity or physicochemical properties. For this compound, several key structural and physicochemical descriptors have been computationally determined. researchgate.net

These computed properties provide a foundational understanding of the molecule's characteristics. For instance, the XLogP3 value of 2.6 suggests a moderate level of lipophilicity, which can influence its transport across biological membranes. The number of hydrogen bond donors and acceptors is critical in determining its interaction with biological targets, such as enzymes or receptors. The topological polar surface area (TPSA) is another important descriptor, with a value of 44 Ų indicating its potential for membrane permeability and interaction with polar surfaces. researchgate.net

The correlation of these and other descriptors with specific molecular activities, such as herbicidal or medicinal properties, would require dedicated QSAR studies involving a series of related compounds. Such studies would mathematically model the relationship between variations in these descriptors and observed biological effects, allowing for the prediction of activity for new, untested molecules.

Table 1: Computed Structural and Physicochemical Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 232.46 g/mol | researchgate.net |

| XLogP3 | 2.6 | researchgate.net |

| Hydrogen Bond Donor Count | 1 | researchgate.net |

| Hydrogen Bond Acceptor Count | 2 | researchgate.net |

| Rotatable Bond Count | 0 | researchgate.net |

| Exact Mass | 230.90865 Da | researchgate.net |

| Topological Polar Surface Area | 44 Ų | researchgate.net |

| Heavy Atom Count | 11 | researchgate.net |

Prediction of Reactivity and Interaction Potentials

The reactivity and interaction potentials of this compound can be predicted using methods rooted in density functional theory (DFT). Key to this prediction are the concepts of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity.

Another powerful tool is the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative potential, typically colored red) and electron-poor (electropositive potential, colored blue). Electron-rich areas, such as those around the oxygen and nitrogen atoms, are likely sites for electrophilic attack. Conversely, electron-poor regions are susceptible to nucleophilic attack. For this compound, the electronegative halogen atoms (bromine and chlorine) and the hydroxyl and cyano groups significantly influence the MEP, creating a complex landscape that dictates its interaction with other molecules.

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and identifying the transition states involved. This is particularly relevant in understanding its synthesis, degradation, or metabolic fate. For instance, studies on the photolysis of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) have shown that in the presence of chloride ions, this compound can be formed as a photoproduct. researchgate.net

A computational exploration of this reaction would involve modeling the starting materials, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Techniques such as transition state theory, combined with quantum mechanical calculations, can provide detailed information about the geometry and energetic properties of the transition state. This allows for a deeper understanding of the reaction mechanism at a molecular level. For this compound, such studies could elucidate its formation mechanisms, predict its stability under various conditions, and identify its likely degradation products. However, specific computational studies detailing the reaction pathways and transition states for this compound are not currently found in the reviewed scientific literature.

Derivatization and Advanced Functionalization Strategies

Design and Synthesis of Ethers and Esters

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions to form ethers and esters.

Ether Synthesis: Etherification is typically achieved through Williamson ether synthesis, where the phenoxide, generated by treating 3-Bromo-5-chloro-4-hydroxybenzonitrile with a suitable base (e.g., sodium hydride, potassium carbonate), is reacted with an alkyl or benzyl (B1604629) halide. This reaction allows for the introduction of a diverse range of lipophilic or functionalized side chains. For instance, reaction with ethyl iodide would yield 3-Bromo-5-chloro-4-ethoxybenzonitrile.

Ester Synthesis: Esterification can be accomplished by reacting the parent phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst. This method is effective for introducing various acyl groups, thereby modifying the electronic and steric properties of the molecule. For example, reaction with acetyl chloride would produce 4-cyano-2-bromo-6-chlorophenyl acetate.

These fundamental transformations are crucial for modulating properties such as solubility, membrane permeability, and metabolic stability in drug discovery programs.

Table 1: Examples of Ether and Ester Derivatives

| Derivative Name | Structure | Starting Material | Reagent |

|---|---|---|---|

| 3-Bromo-5-chloro-4-ethoxybenzonitrile | This compound | Ethyl iodide | |

| 4-Cyano-2-bromo-6-chlorophenyl acetate | This compound | Acetyl chloride |

Introduction of Alkyl and Aryl Side Chains through Coupling Reactions

The presence of bromine and chlorine atoms on the aromatic ring opens up avenues for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Suzuki-Miyaura Coupling: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings. This allows for the selective introduction of aryl or vinyl groups at the 3-position. By reacting this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base, a wide array of biaryl structures can be synthesized.

Sonogashira Coupling: Similarly, the Sonogashira coupling enables the introduction of terminal alkynes at the bromine-substituted position. This reaction, typically catalyzed by a palladium-copper co-catalyst system, is instrumental in creating precursors for more complex heterocyclic systems or for use as molecular probes.

These coupling strategies significantly expand the chemical space accessible from the this compound scaffold.

Table 2: Potential Coupling Reaction Products

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-5-chloro-4-hydroxybenzonitrile |

| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)-5-chloro-4-hydroxybenzonitrile |

Strategies for Modifications of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important chemical moieties.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-Bromo-5-chloro-4-hydroxybenzoic acid) nih.gov or a primary amide (3-Bromo-5-chloro-4-hydroxybenzamide), respectively. The carboxylic acid derivative, in particular, serves as a key intermediate for the synthesis of esters, amides, and other acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine (3-bromo-5-chloro-4-hydroxybenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation introduces a basic center into the molecule, which can be crucial for biological activity or for further derivatization.

Conversion to Aldehyde: It is also possible to convert the nitrile to an aldehyde (3-Bromo-5-chloro-4-hydroxybenzaldehyde) sigmaaldrich.comnih.gov via reductive methods, such as using diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. This provides another valuable functional group for subsequent chemical modifications.

These transformations of the nitrile group are fundamental in altering the electronic and steric profile of the parent molecule and in preparing key synthetic intermediates.

Late-Stage Functionalization via C-H Activation

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. nih.gov C-H activation is a powerful tool in LSF, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often with high regioselectivity. rsc.org

For this compound, the two available C-H bonds on the aromatic ring (at positions 2 and 6) are potential sites for direct functionalization. Transition metal catalysis, often with directing groups, can be employed to selectively activate one of these C-H bonds. While specific examples for this exact molecule are not prevalent in readily available literature, the principles of C-H activation on substituted aromatic rings are well-established. This approach offers an efficient way to introduce further diversity into the molecular scaffold without the need for pre-functionalized starting materials. nih.gov

Development of Conjugates and Molecular Probes

The versatile functional handles on this compound and its derivatives make it a suitable candidate for the development of molecular conjugates and probes.

Conjugation: The hydroxyl, carboxyl (from nitrile hydrolysis), or amino (from nitrile reduction) groups can be used as points of attachment for conjugation to other molecules, such as peptides, polymers, or fluorescent dyes. These conjugation strategies are employed to create targeted drug delivery systems, imaging agents, or biomaterials.

Molecular Probes: By incorporating reporter groups, such as fluorophores or biotin, onto the this compound scaffold, molecular probes can be designed. These probes are valuable tools in chemical biology for studying biological processes, identifying protein targets, and in diagnostic applications. The derivatization strategies discussed previously, such as Sonogashira coupling to introduce an alkyne for "click" chemistry, are particularly useful in this context.

Advanced Applications in Chemical Research

Molecular Probes and Chemical Tools in Biological Systems

The structural features of 3-Bromo-5-chloro-4-hydroxybenzonitrile make it a valuable scaffold for the development of molecular probes and chemical tools to investigate biological systems. The electron-withdrawing nature of its substituents and the presence of a modifiable hydroxyl group allow for its use in studying enzymatic processes and designing targeted molecular ligands.

Enzyme Inhibition Studies (e.g., Trypanosome Alternative Oxidase)

The alternative oxidase (AOX) pathway is a crucial component of the respiratory chain in various organisms, including pathogenic trypanosomes, which are responsible for diseases like African trypanosomiasis. A key enzyme in this pathway is the Trypanosome Alternative Oxidase (TAO), which is absent in mammals, making it an attractive target for drug development. While direct studies on this compound as a TAO inhibitor are not extensively documented in the available literature, the core structure of substituted hydroxybenzonitriles is relevant to this area of research.

Research into novel inhibitors for TAO has identified compounds with a 2-hydroxybenzoic acid moiety as effective. nih.gov These inhibitors are designed to mimic the natural substrate, ubiquinol. The investigation of various substituted aromatic compounds continues to be a promising strategy in the quest for potent and selective TAO inhibitors. The unique combination of halogen and nitrile substituents on the 4-hydroxybenzonitrile (B152051) scaffold suggests its potential as a candidate for such studies, although specific inhibitory data for this compound is not yet prevalent.

Ligand Design for Specific Molecular Targets

The design of specific ligands for molecular targets is a cornerstone of modern medicinal chemistry. The substituted benzonitrile (B105546) framework is a common feature in many biologically active molecules. The bromine and chlorine atoms on this compound can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can also participate in hydrogen bonding or be used as a reactive handle for further chemical modification.

The synthesis of derivatives from related compounds, such as N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide, highlights the utility of the bromo-chloro-hydroxy substituted aromatic ring in creating molecules with specific three-dimensional arrangements for potential biological interactions. While direct ligand design studies centered on this compound are not widely published, its structural motifs are of significant interest in the rational design of molecules for specific biological targets.

Intermediates in the Synthesis of Complex Heterocyclic Systems

The reactivity of the functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceuticals and functional materials.

Precursors for Benzoxazole Derivatives

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. While there are no specific examples in the searched literature detailing the use of this compound to create a benzoxazole, its structure contains a phenol (B47542) which is a key component of one of the common precursors. Chemical modification of the nitrile group to a carboxylic acid or related functional group could potentially enable its use in established benzoxazole syntheses. The synthesis of benzoxazole derivatives is an active area of research, with various methods being developed to introduce diverse substituents onto the benzoxazole core. globalresearchonline.netorganic-chemistry.org

Building Blocks for Isoquinoline and Ampakine Analogs

Isoquinolines are another class of nitrogen-containing heterocyclic compounds that are prevalent in natural products and medicinal chemistry. The synthesis of substituted isoquinolines can be complex, and the use of pre-functionalized building blocks is a common strategy. Bromoisoquinoline derivatives, for instance, are key intermediates in the synthesis of various pharmaceutical compounds. google.comgoogle.com While the direct conversion of this compound to an isoquinoline derivative is not a standard or documented transformation, its halogenated nature makes it a potential, albeit complex, precursor for constructing such bicyclic systems through multi-step synthetic sequences.

There is no available information in the searched literature linking this compound to the synthesis of ampakine analogs.

Synthesis of Aromatic Ethers and Related Scaffolds

The hydroxyl group of this compound is a key functional group that can be readily converted into an ether linkage. This Williamson ether synthesis is a fundamental reaction in organic chemistry for creating aromatic ethers. The existence of derivatives such as 3-Bromo-5-ethoxy-4-hydroxybenzonitrile demonstrates that the hydroxyl group of the parent compound can be alkylated to form ethers. cymitquimica.comvibrantpharma.com This reaction allows for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule. This makes this compound a useful building block for creating libraries of substituted aromatic ethers for screening in drug discovery and materials science.

Environmental Chemistry Research on Disinfection Byproducts (DBPs)

Disinfection of drinking water is a cornerstone of public health, yet the chemical reactions between disinfectants (like chlorine) and natural organic matter in water can lead to the formation of hundreds of DBPs. Research in this field is driven by the need to understand the formation pathways, occurrence, and potential health risks associated with these compounds.

The formation of halogenated benzonitriles in drinking water is a complex process influenced by the composition of the source water and the specific disinfection treatment employed. While direct studies on the formation of this compound are not extensively documented, research on analogous compounds provides significant insights. A study on halohydroxybenzonitriles (HHBNs) identified seven new species in drinking water, including the structurally similar 5-bromo-3-chloro-4-hydroxybenzonitrile, which was detected in all collected samples with concentrations reaching up to 36 ng/L nih.gov.

The presence of both bromine and chlorine in the molecular structure of this compound suggests its formation in water sources with bromide ions that are subsequently chlorinated. During chlorination, bromide is oxidized to hypobromous acid, which can then react with natural organic matter, such as phenolic precursors, to form brominated aromatic compounds.

The identification of these trace compounds in complex aqueous matrices necessitates advanced analytical techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a key method for the detection and quantification of HHBNs in drinking water nih.gov. This technique allows for the separation of different isomers and provides the sensitivity needed to measure concentrations at the nanogram-per-liter level.

Table 1: Identified Halohydroxybenzonitriles (HHBNs) in Drinking Water

| Compound Name | Detection Frequency | Maximum Concentration (ng/L) |

| 3,5-dichloro-4-hydroxybenzonitrile | 100% | Data not specified |

| 3,5-dichloro-2-hydroxybenzonitrile | 100% | Data not specified |

| 5-bromo-3-chloro-4-hydroxybenzonitrile | 100% | 36 |

| 5-bromo-3-chloro-2-hydroxybenzonitrile | 100% | Data not specified |

| 3,5-dibromo-4-hydroxybenzonitrile | 100% | Data not specified |

| 3,5-dibromo-2-hydroxybenzonitrile | 100% | Data not specified |

| 3,5-diiodo-4-hydroxybenzonitrile | 100% | Data not specified |

This table is based on data from a study on newly identified halohydroxybenzonitriles and may not be exhaustive. nih.gov

Research on HHBNs has demonstrated that these compounds exhibit significantly higher cytotoxicity in Chinese hamster ovary cells compared to regulated DBPs like trihalomethanes and haloacetic acids nih.gov. The mechanisms underlying the toxicity of halogenated benzonitriles are dependent on the nature of their substituent groups. While some act as non-polar or polar narcotics, others with specific functional groups may exhibit excess toxicity through more specific mechanisms of action tandfonline.com.

The cytotoxicity of HHBNs may be linked to their cellular uptake efficiency and nucleophilicity nih.gov. At the molecular level, these compounds can potentially interact with cellular macromolecules such as proteins and DNA. The electrophilic nature of the carbon atom in the nitrile group, enhanced by the electron-withdrawing halogen atoms on the benzene (B151609) ring, could make it a target for nucleophilic attack by cellular components, leading to cellular dysfunction.

While direct genotoxicity studies on this compound are limited, the potential for DNA damage is a concern for halogenated aromatic compounds. The interaction of such compounds with DNA can lead to mutations and other forms of genetic damage.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. It is a common mechanism of toxicity for many environmental contaminants.

The cellular uptake of DBPs is a critical factor influencing their toxicity. The study on HHBNs suggested that their high cytotoxicity is partly attributable to their cellular uptake efficiency nih.gov. The lipophilicity of these compounds, influenced by the halogen atoms, can facilitate their passage across cell membranes. Quantitative structure-activity relationship (QSAR) studies on benzonitriles have highlighted the importance of hydrophobicity in predicting their toxicity tandfonline.com.

Table 2: Factors Influencing the Toxicity of Halogenated Benzonitriles

| Factor | Description | Relevance to this compound |

| Hydrophobicity | The tendency of a molecule to repel water, which influences its ability to cross cell membranes. | The presence of bromine and chlorine atoms increases hydrophobicity, likely enhancing cellular uptake. |

| Nucleophilicity | The ability of a chemical species to donate an electron pair to an electrophile. | The nitrile group and the substituted benzene ring can interact with biological nucleophiles, contributing to toxicity. |

| Reactivity Descriptors | Molecular properties that predict how a compound will react chemically. | Important for understanding the specific mechanisms of toxic action beyond simple narcosis. |

Further research is necessary to elucidate the specific mechanisms of oxidative stress and the pathways of cellular uptake for this compound to fully assess its potential health risks as a disinfection byproduct.

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. In the synthesis of halogenated benzonitriles, this principle encourages the development of reactions that maximize the conversion of starting materials into the target molecule, thereby reducing the generation of byproducts and waste.

One strategy to improve atom economy is through the use of multicomponent reactions (MCRs). researchgate.net MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which can be more efficient and generate less waste compared to traditional multi-step syntheses. researchgate.net For instance, domino reactions, a type of MCR, have been employed in the synthesis of nitrogen-containing heterocycles from halogenated benzonitriles. researchgate.netnih.govorganic-chemistry.org These reactions proceed through a cascade of intramolecular transformations, minimizing the need for purification of intermediates and reducing solvent and reagent use. researchgate.netnih.govorganic-chemistry.org

Another approach to enhance atom economy is the development of catalytic processes that avoid the use of stoichiometric reagents, which are consumed in the reaction and contribute to waste. sigmaaldrich.com For example, metal-catalyzed cross-coupling reactions are widely used in the synthesis of functionalized benzonitriles. sigmaaldrich.com However, traditional methods often require harsh conditions and generate significant waste. mdpi.com The development of more efficient catalytic systems, such as those based on rhodium(III), can lead to higher yields and reduced waste generation. acs.org

The table below provides examples of synthetic strategies for halogenated benzonitriles and related compounds that emphasize atom economy and waste minimization.

| Synthetic Strategy | Key Features | Advantages in Atom Economy and Waste Minimization |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | Reduces the number of synthetic steps, minimizes the need for purification of intermediates, and decreases solvent and reagent consumption. researchgate.net |

| Domino Reactions | A cascade of intramolecular transformations. | High atom economy as most atoms of the reactants are incorporated into the final product. nih.govorganic-chemistry.org |

| Catalytic C-H Activation | Direct functionalization of C-H bonds. | Avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste. acs.org |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Eliminates the need for isolation and purification of intermediates, saving time, resources, and reducing waste. bohrium.com |

Utilization of Eco-Friendly Solvents and Reaction Media (e.g., Water, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing risks to human health and the environment. Green chemistry promotes the use of safer and more sustainable alternatives, such as water and ionic liquids.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. acs.org The development of water-soluble catalysts and reaction systems has enabled the synthesis of various organic compounds, including halogenated benzonitriles, in aqueous media. acs.orggoogle.com For example, rhodium(III)-catalyzed C-H Hiyama cross-coupling reactions for the synthesis of biphenyl-2-carbonitriles have been successfully carried out in water, providing an environmentally friendly alternative to traditional organic solvents. acs.org Another example is the dehalogenation of halogenated benzonitriles, which can be performed in water to eliminate the formation of by-products associated with organic solvents. google.com

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They have gained attention as green solvents due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. researchgate.net While direct applications of ionic liquids in the synthesis of 3-Bromo-5-chloro-4-hydroxybenzonitrile are not extensively documented, their potential as environmentally benign reaction media for related transformations is being explored. researchgate.net

The following table summarizes the advantages of using eco-friendly solvents in the synthesis of halogenated benzonitriles.

| Eco-Friendly Solvent | Properties | Advantages in Synthesis |

| Water | Abundant, non-toxic, non-flammable. | Reduces environmental pollution and health risks associated with volatile organic compounds (VOCs). acs.orggoogle.com |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties. | Can be recycled and reused, minimizing waste. Can enhance reaction rates and selectivity. researchgate.net |

| Solvent-Free Reactions | Reactions are conducted without a solvent. | Eliminates solvent-related waste and simplifies product purification. rsc.org |

Catalyst Development for Sustainable Synthesis

Catalysts play a crucial role in green chemistry by enabling more efficient and selective chemical transformations. The development of sustainable catalysts is a key area of research, with a focus on using earth-abundant metals, developing recyclable catalysts, and designing metal-free catalytic systems.

In the synthesis of halogenated benzonitriles and related compounds, transition metal catalysts, such as those based on palladium, rhodium, and copper, are widely used. nih.govorganic-chemistry.orgmdpi.com However, these metals can be expensive and have toxicity concerns. Therefore, there is a growing interest in developing catalysts based on more abundant and less toxic metals, such as iron and cobalt. nih.govorganic-chemistry.orgmdpi.com For example, iron- and copper-based catalytic systems have been developed for the synthesis of quinazoline (B50416) derivatives from ortho-halogenated benzonitriles. nih.govorganic-chemistry.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and recyclability. bohrium.com This simplifies the purification process and reduces waste. For instance, single-atom catalysts (SACs) have emerged as a promising class of heterogeneous catalysts with high activity and selectivity. bohrium.com An enzyme-inspired single Fe-N3 atom catalyst has been shown to be highly effective for the oxidative synthesis of nitriles. bohrium.com

Metal-free catalysis is another important area of green chemistry, aiming to replace metal catalysts with organic molecules or other non-metallic substances. rsc.org This avoids the potential for metal contamination in the final product and reduces the environmental impact associated with metal extraction and disposal. For example, phosphine (B1218219) has been used as a catalyst for the synthesis of pyrrolidine (B122466) derivatives. rsc.org

The table below highlights different approaches to catalyst development for the sustainable synthesis of halogenated benzonitriles.

| Catalyst Type | Examples | Advantages in Sustainable Synthesis |

| Earth-Abundant Metal Catalysts | Iron, Copper, Cobalt. | Lower cost and toxicity compared to precious metals like palladium and rhodium. nih.govorganic-chemistry.orgmdpi.com |

| Heterogeneous Catalysts | Single-Atom Catalysts (SACs), Metal-Oxide-Pillared Clays. | Easy separation from the reaction mixture, allowing for catalyst recycling and reduced waste. bohrium.comresearchgate.net |

| Metal-Free Catalysts | Phosphines, Acetic Acid. | Avoids metal contamination of products and reduces the environmental impact of metal usage. rsc.org |

| Recyclable Catalysts | Ceric Ammonium Nitrate (CAN). | Can be recovered and reused for multiple reaction cycles, improving cost-effectiveness and reducing waste. researchgate.net |

Energy Efficiency in Reaction Processes (e.g., Microwave-Assisted Synthesis)

Improving energy efficiency is a key principle of green chemistry, as it reduces the consumption of fossil fuels and the associated greenhouse gas emissions. This can be achieved through the use of alternative energy sources, such as microwave irradiation, and by designing reactions that can be conducted at lower temperatures and pressures.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. uni-muenchen.de Microwave heating can lead to rapid and uniform heating of the reaction mixture, resulting in shorter reaction times and often higher yields compared to conventional heating methods. uni-muenchen.de The synthesis of nitriles from aldehydes, a key transformation in the production of some benzonitrile (B105546) derivatives, can be effectively achieved under solvent-free, microwave-assisted conditions.

Continuous-flow synthesis is another technology that can enhance energy efficiency and process control. rsc.orgqub.ac.uk In a continuous-flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and reduced energy consumption compared to traditional batch processes. rsc.orgqub.ac.uk

The following table summarizes methods for improving energy efficiency in the synthesis of halogenated benzonitriles.

| Method | Description | Advantages in Energy Efficiency |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction rates, shorter reaction times, and often higher yields, leading to reduced energy consumption. uni-muenchen.de |

| Continuous-Flow Synthesis | Reactants are continuously pumped through a reactor. | Precise control over reaction parameters, leading to improved efficiency and reduced energy use. rsc.orgqub.ac.uk |

| Lower Reaction Temperatures | Designing reactions that proceed at or near ambient temperature. | Reduces the energy required for heating and cooling. |

| Catalysis | Using catalysts to lower the activation energy of a reaction. | Allows reactions to proceed at lower temperatures and pressures, saving energy. researchgate.netbohrium.com |

Design for Inherent Degradation and Reduced Environmental Persistence

The final principle of green chemistry addressed here is the design of chemical products that are inherently biodegradable and have reduced environmental persistence. This is particularly important for compounds like halogenated benzonitriles, some of which are used as herbicides and can persist in the environment.

The environmental fate of halogenated benzonitriles is influenced by their susceptibility to degradation processes such as photolysis and microbial degradation. researchgate.netresearchgate.net For example, the phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles in aqueous solution has been studied to understand their degradation pathways. researchgate.net The main initial reaction is the photohydrolysis of the carbon-halogen bond. researchgate.net

By understanding the mechanisms of degradation, it may be possible to design new halogenated benzonitriles with enhanced biodegradability. This could involve incorporating functional groups that are more susceptible to microbial attack or photochemical degradation. For instance, the presence of a hydroxyl group on the benzene (B151609) ring can influence the molecule's reactivity and degradation.

Further research into the environmental fate and degradation of this compound and related compounds is needed to develop strategies for designing safer and more environmentally friendly alternatives.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Bromo-5-chloro-4-hydroxybenzonitrile

Academic inquiry into this compound has primarily situated the compound within the broader context of halogenated aromatic disinfection byproducts (DBPs). A notable study identified a group of halohydroxybenzonitriles (HHBNs) in drinking water, including 5-bromo-3-chloro-4-hydroxybenzonitrile, which is an isomer of the subject compound. This research highlighted that these compounds can form during water chlorination processes. researchgate.net The study revealed that seven HHBNs, including the aforementioned isomer, were consistently detected in drinking water samples at concentrations reaching up to 36 ng/L. researchgate.net Furthermore, these newly identified HHBNs, as a class, demonstrated considerable cytotoxicity in Chinese hamster ovary cells, comparable to that of other regulated disinfection byproducts. researchgate.net While this research provides critical insights into the environmental presence and potential biological activity of closely related isomers, direct scholarly focus on this compound remains limited. Its primary documentation is found in chemical supplier catalogs, which provide basic physical and chemical data. nih.govbiosynth.comsigmaaldrich.com

Unexplored Research Avenues and Methodological Gaps

The current body of scientific literature reveals significant gaps in the understanding of this compound. There is a notable absence of dedicated studies on its fundamental chemical properties, such as detailed spectroscopic and crystallographic analyses, which are crucial for a complete understanding of its molecular structure and behavior. researchgate.netnih.gov While related dihalogenated hydroxybenzonitriles have been studied for their crystal packing and polymorphism, no such specific data exists for this heterogeneously substituted compound.

Methodological gaps are also apparent. There is a lack of published, optimized synthetic routes specifically for this compound. While general methods for the synthesis of halogenated benzonitriles exist, tailored and efficient laboratory-scale and industrial-scale production methods for this specific compound have not been detailed in academic literature. researchgate.net Furthermore, its reactivity profile, including its behavior in various types of chemical reactions beyond simple derivatization of the hydroxyl group, remains largely undocumented. Research into its photochemical stability, thermal decomposition, and metabolic pathways in different biological systems is also a significant unexplored avenue.

Potential for Novel Derivatizations and Advanced Applications

The chemical structure of this compound, featuring a phenolic hydroxyl group, a nitrile moiety, and two different halogen atoms on an aromatic ring, offers considerable potential for the synthesis of novel derivatives. The hydroxyl group can be a site for etherification or esterification, as demonstrated in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from the related 3-bromo-4-hydroxybenzonitrile (B56826). researchgate.net This suggests that a variety of esters and ethers of this compound could be synthesized, potentially leading to compounds with new applications.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening pathways to a wide range of other functionalized molecules. The differential reactivity of the bromo and chloro substituents could be exploited in selective cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Such derivatizations could lead to the development of compounds with potential applications in medicinal chemistry, agrochemicals, or materials science, areas where halogenated aromatic compounds often play a crucial role. nih.gov

Broader Implications for Halogenated Aromatic Chemistry and Sustainable Chemical Synthesis

The study of this compound and its synthesis holds broader implications for the field of halogenated aromatic chemistry. Developing selective and high-yielding synthetic methods for such asymmetrically substituted compounds is a continuing challenge. Research in this area could contribute to a better understanding of regioselectivity in the halogenation of substituted phenols.

Furthermore, there is a growing emphasis on developing greener and more sustainable methods for the synthesis of halogenated compounds, moving away from hazardous reagents and environmentally damaging processes. Future research on the synthesis of this compound could focus on employing more benign halogenating agents and catalytic systems, aligning with the principles of sustainable chemistry. The identification of this compound and its isomers as disinfection byproducts also underscores the importance of understanding the formation and fate of halogenated aromatics in environmental systems. researchgate.net This knowledge is critical for developing strategies to minimize the formation of potentially harmful DBPs in water treatment processes and for designing new chemicals that are less likely to persist and cause adverse effects in the environment.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 1689-86-7 | nih.govbiosynth.comsigmaaldrich.com |

| Molecular Formula | C₇H₃BrClNO | nih.govbiosynth.com |

| Molecular Weight | 232.46 g/mol | nih.govbiosynth.com |

| Melting Point | 166-169 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| SMILES | C1=C(C=C(C(=C1Cl)O)Br)C#N | nih.gov |